(2R)-2-amino-N-benzyl-N-methylpropanamide
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Overview
Description
®-2-amino-N-benzyl-N-methylpropanamide is a chiral amide compound with a specific stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-N-benzyl-N-methylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-1-propanol, benzyl chloride, and methylamine.
Reaction Steps:
Industrial Production Methods
Industrial production of ®-2-amino-N-benzyl-N-methylpropanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-N-benzyl-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
®-2-amino-N-benzyl-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of ®-2-amino-N-benzyl-N-methylpropanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Involvement in pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-N-benzyl-N-methylpropanamide: The enantiomer of the compound with different stereochemistry.
N-benzyl-N-methylpropanamide: Lacks the chiral center and amino group.
2-amino-N-benzylpropanamide: Lacks the methyl group.
Uniqueness
®-2-amino-N-benzyl-N-methylpropanamide is unique due to its specific stereochemistry, which can result in different biological activity and chemical reactivity compared to its similar compounds
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(2R)-2-amino-N-benzyl-N-methylpropanamide |
InChI |
InChI=1S/C11H16N2O/c1-9(12)11(14)13(2)8-10-6-4-3-5-7-10/h3-7,9H,8,12H2,1-2H3/t9-/m1/s1 |
InChI Key |
JCXUSDZGHZDNSY-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C(=O)N(C)CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=CC=C1)N |
Origin of Product |
United States |
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